

Comprehensive Spectroscopic Characterization: Tributyl(4-methylbenzyl)phosphonium Chloride

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Compound of Interest

Compound Name:	Tributyl(4-methylbenzyl)phosphonium chloride
CAS No.:	1519-41-1
Cat. No.:	B13156090

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Chemical Identity & Significance[1]

- Systematic Name: Tributyl[(4-methylphenyl)methyl]phosphonium chloride
- Formula:
- Molecular Weight: 342.93 g/mol (Salt); 307.48 g/mol (Cation)
- Role: High-efficiency Phase Transfer Catalyst (PTC). The lipophilic tributyl chain facilitates transport across organic phases, while the 4-methylbenzyl group provides a distinct steric and electronic profile compared to the standard benzyl derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the quaternary phosphonium center and the integrity of the organic ligands.[1]

A. Experimental Protocol (Standard)

- Solvent: Deuterated Chloroform () is preferred for solubility and resolution. Dimethyl sulfoxide- () is an alternative if the salt is hygroscopic.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Concentration: 15–20 mg in 0.6 mL solvent for optimal S/N ratio.

B. ¹H NMR Data (400 MHz,)

The proton spectrum is characterized by the diagnostic coupling of phosphorus (, spin 1/2) to the adjacent protons ().^[1]

Position	(ppm)	Multiplicity	Integration	Coupling ()	Assignment
Ar-CH ₃	2.34	Singlet (s)	3H	-	Methyl group on aromatic ring.[1]
P-CH ₂ -Ar	4.35 ± 0.1	Doublet (d)	2H	Hz	Benzylic methylene. Diagnostic doublet due to P-coupling.
Ar-H	7.15	Doublet (d)	2H	Hz	Aromatic protons (meta to P-CH ₂).
Ar-H	7.38	Doublet (d)	2H	Hz, Hz	Aromatic protons (ortho to P-CH ₂).
P-CH ₂ (Bu)	2.30 - 2.45	Multiplet (m)	6H	-	-methylene of tributyl chains.
Bu-CH ₂	1.45 - 1.55	Multiplet (m)	12H	-	-methylenes of tributyl chains.
Bu-CH ₃	0.96	Triplet (t)	9H	Hz	Terminal methyls of tributyl chains.

Analyst Note: The benzylic doublet at ~4.35 ppm is the critical purity indicator. If this peak appears as a singlet, the phosphorus has likely oxidized or degraded.

C. P NMR Data (162 MHz,)

Phosphorus NMR provides the quickest assessment of the quaternary center's integrity.

- Chemical Shift:

+32.5 ± 1.0 ppm (relative to 85%

).

- Impurity Alert: A peak at +48 ppm indicates Tributylphosphine oxide (), a common oxidation byproduct from synthesis. A peak at -32 ppm indicates unreacted Tributylphosphine.[2]

D. C NMR Data (100 MHz,)

Carbon signals are split by phosphorus coupling (

), providing a "fingerprint" for the skeleton.[1]

Carbon Type	(ppm)	Coupling ()	Description
Benzylic C	~30.5	Doublet (Hz)	Direct bond to P.
Butyl -C	~19.0	Doublet (Hz)	Direct bond to P.
Butyl -C	~24.0	Doublet (Hz)	Beta effect.[1]
Butyl -C	~23.8	Doublet (Hz)	Gamma effect.
Butyl -C	~13.5	Singlet	Distant from P.
Ar-CH ₃	~21.2	Singlet	Methyl carbon.[1]
Ar-C (IpsO)	~125.0	Doublet (Hz)	Quaternary aromatic C attached to CH ₂ .

Mass Spectrometry (MS)

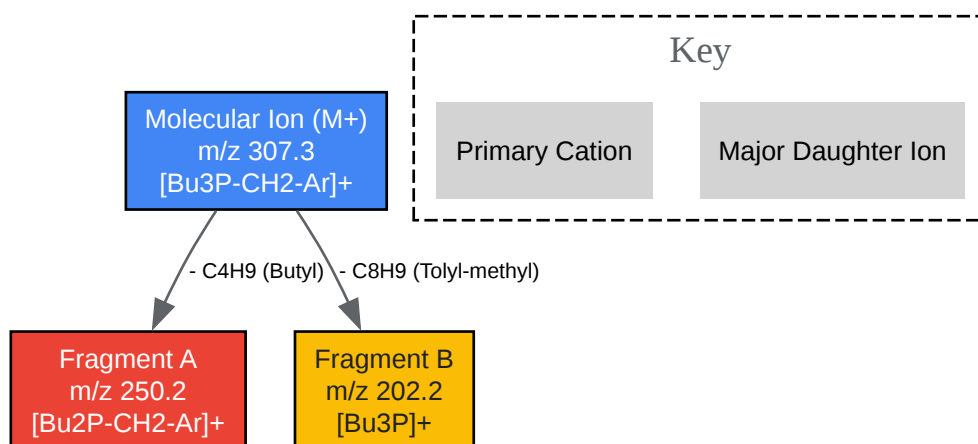
Mass spectrometry confirms the cationic mass. The chloride anion is typically not observed in positive mode ESI.

A. ESI-MS (+) Parameters

- Ionization: Electrospray Ionization (Positive Mode).
- Solvent: Methanol or Acetonitrile.
- Expected Ion:

B. Spectral Data[3][4][5][6][7][8][9]

- Molecular Ion ():
m/z 307.3
 - Calculated Exact Mass: 307.2556 ().
- Fragmentation Pattern (MS/MS):
 - m/z 307.3
250.2: Loss of Butyl group (, mass 57).
 - m/z 307.3
202.2: Loss of 4-methylbenzyl radical (, mass 105).



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Figure 1: Predicted ESI-MS fragmentation pathway for Tributyl(4-methylbenzyl)phosphonium cation.

Infrared Spectroscopy (FT-IR)

IR is less diagnostic for the specific structure but confirms functional groups and absence of water.

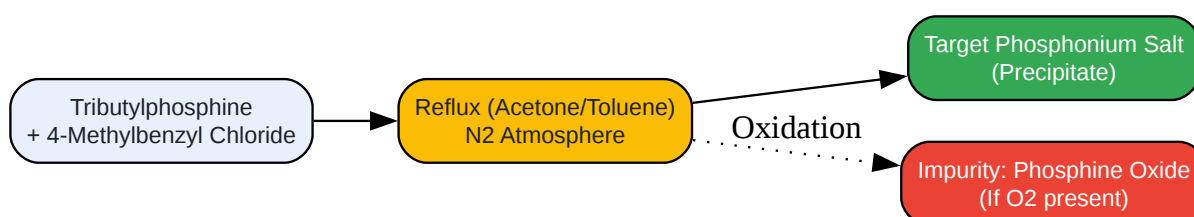
- Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).
- Key Absorption Bands:
 - 2960, 2930, 2870 cm^{-1} : C-H stretching (Aliphatic butyl chains). Strong intensity.
 - 1465 cm^{-1} : P-C-H bending / scissoring.
 - 1110 cm^{-1} : P-C stretching (often weak/obscured).
 - 810-820 cm^{-1} : C-H out-of-plane bending (Para-substituted benzene ring). Diagnostic for 1,4-substitution.
 - No Peak at 3400 cm^{-1} : Absence of broad OH stretch confirms the salt is dry (hygroscopic nature requires careful handling).

Synthesis & Purity Logic

Understanding the synthesis aids in identifying impurities in the spectra.

Reaction:

[1]



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Figure 2: Synthesis workflow highlighting the origin of the critical Phosphine Oxide impurity.

Self-Validating Purity Check

- Check

NMR: Single peak at +32.5 ppm? (Pass). Peak at +48 ppm? (Fail - Oxidation).

- Check

NMR Integration: Ratio of Aromatic Methyl (2.34 ppm, 3H) to Benzylic

(4.35 ppm, 2H) must be 1.5:1.

- Check Melting Point: Pure phosphonium salts have sharp melting points. Expected range: 160–165°C (varies slightly by crystal habit/solvate).

References

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- Tributylphosphine Oxide Shift (+48 ppm)
 - Source: "31P NMR Chemical Shifts of Phosphorus Compounds." University of Wisconsin-Madison. [Link](#)
- Phase Transfer Catalysis Applications: Source: Halpern, M. (1982). "Phase-transfer catalysis." Angewandte Chemie International Edition. (Contextualizes the stability and solubility profile of tributyl phosphoniums).
- Fragment Data Verification (Benzyltributylphosphonium)
 - Source: NIST Chemistry WebBook, SRD 69. "Benzyltributylphosphonium chloride." [Link](#)

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